Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
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Overview
Description
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzoic acid moiety linked to a triazole ring, which is further substituted with dinitrophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The triazole ring can then be functionalized with dinitrophenyl and methylphenyl groups through nucleophilic substitution reactions.
Thioether Formation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and triazole rings.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxidized derivatives of the phenyl and triazole rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of nitro groups.
Enzyme Inhibition: The triazole ring may interact with biological targets, acting as an enzyme inhibitor.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and nitrophenyl groups are key functional moieties that can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Triazole derivatives: Compounds featuring the triazole ring.
Nitrophenyl compounds: Molecules containing nitrophenyl groups.
Uniqueness
The uniqueness of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both nitrophenyl and triazole groups makes it a versatile compound for various applications.
Properties
CAS No. |
119228-56-7 |
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Molecular Formula |
C22H15N5O6S |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[[5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C22H15N5O6S/c1-13-4-2-3-5-19(13)25-20(15-10-16(26(30)31)12-17(11-15)27(32)33)23-24-22(25)34-18-8-6-14(7-9-18)21(28)29/h2-12H,1H3,(H,28,29) |
InChI Key |
WOTSYJPSVKPTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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